molecular formula C23H27N3OS B2609038 N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893786-70-4

N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2609038
CAS No.: 893786-70-4
M. Wt: 393.55
InChI Key: LFWQZCNZTKOKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic compound featuring a quinazoline moiety fused with a cyclohexane ring and a sulfanyl acetamide side chain. Its structure combines a rigid spirocyclic core with a flexible ethylphenyl substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-2-17-10-4-6-12-19(17)24-21(27)16-28-22-18-11-5-7-13-20(18)25-23(26-22)14-8-3-9-15-23/h4-7,10-13,25H,2-3,8-9,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWQZCNZTKOKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the spirocyclic moiety and the sulfanyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.

Scientific Research Applications

N-(2-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Systems

The spirocyclic core distinguishes this compound from analogs. Key variations include:

  • Cyclopentane: N-(2,4-difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide () features a smaller cyclopentane ring, which may reduce steric hindrance and improve binding to flat receptor sites .
  • Heterocyclic Systems: Pyridothienopyrimidine: Derivatives like 2-((1′H-spiro[cyclohexane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′-yl)sulfanyl)acetamide () incorporate a pyridothienopyrimidine system, offering additional π-π stacking interactions compared to quinazoline .

Substituent Effects on the Aromatic Ring

The ethyl group on the phenyl ring modulates electronic and steric properties:

  • Electron-Withdrawing Groups :
    • Trifluoromethyl : The trifluoromethyl group in ’s compound increases electronegativity and metabolic stability .
    • Fluoro Substituents : Difluorophenyl analogs () enhance polarity and may improve solubility .
  • Bulkier Groups : Compounds like N-(2-ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature ethoxy and methyl groups, which could hinder membrane permeability but improve target specificity .

Sulfanyl Acetamide Modifications

The sulfanyl acetamide linker is conserved across analogs but varies in adjacent groups:

  • Oxadiazole vs. Triazole :
    • Oxadiazole-containing compounds (e.g., ) exhibit higher rigidity, while triazole derivatives () offer hydrogen-bonding capabilities .
  • Indole and Pyrazine Additions : Analogs with indolylmethyl or pyrazine groups () show enhanced interactions with hydrophobic pockets or metal ions .

Molecular Weight and Solubility

  • Molecular Weight : The target compound (~420–450 g/mol) aligns with analogs like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (428.5 g/mol, ), suggesting similar bioavailability profiles .
  • LogP and Solubility : Ethyl and trifluoromethyl groups () increase logP, whereas polar substituents (e.g., -OH in ) improve aqueous solubility .

Data Table: Key Analogs and Properties

Compound Name Spiro Ring Aromatic Substituent Molecular Weight (g/mol) Notable Activity Reference
N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide Cyclohexane 2-Ethylphenyl ~420–450 N/A (Inferred enzyme inhibition) -
N-(2,4-difluorophenyl)-2-(spiro[cyclopentane-1,2'-quinazoline]sulfanyl)acetamide Cyclopentane 2,4-Difluorophenyl ~400–430 Improved solubility
2-(spiro[cycloheptane-1,2'-quinazoline]sulfanyl)-N-(2-trifluoromethylphenyl)acetamide Cycloheptane 2-Trifluoromethylphenyl ~450–480 Enhanced metabolic stability
N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide N/A 5-Chloro-2-methylphenyl 428.5 α-Glucosidase inhibition

Biological Activity

N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide (referred to as N-EPC-SQA) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-EPC-SQA features a spirocyclic structure that contributes to its rigidity and specificity in biological interactions. Its molecular formula is C23H27N3OSC_{23}H_{27}N_{3}OS, and it includes an acetamide moiety linked to a 2-ethylphenyl group. The presence of a sulfanyl functional group enhances its reactivity and potential for biological activity.

Research indicates that N-EPC-SQA primarily functions as an inhibitor of cyclin-dependent kinases (CDKs) , with a notable selectivity for CDK2. This selectivity is crucial for targeting proliferative disorders such as cancer, where abnormal cell cycle progression is prevalent. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Interaction Studies

Studies have shown that N-EPC-SQA interacts specifically with CDK2, inhibiting its kinase activity. This interaction is characterized by:

  • Binding Affinity : Ongoing research aims to elucidate the binding affinity and specific interaction sites on CDK2.
  • Selectivity : Compared to other CDKs (e.g., CDK1, CDK3, CDK4), N-EPC-SQA demonstrates preferential inhibition of CDK2, which may help minimize off-target effects commonly associated with broader-spectrum inhibitors.

Synthesis and Characterization

The synthesis of N-EPC-SQA involves several steps, including the reaction of 4-ethylphenylamine with various intermediates. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the compound's structure and purity.

Biological Activity Studies

A summary of biological activity studies related to N-EPC-SQA is presented in Table 1:

Study FocusFindings
CDK Inhibition N-EPC-SQA selectively inhibits CDK2, leading to reduced cell proliferation in cancer cell lines.
Cytotoxicity Exhibits significant cytotoxic effects against various cancer cell lines with low IC50 values.
Mechanism of Action Induces apoptosis through the inhibition of the cell cycle at the G1/S transition.

Case Studies

  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with N-EPC-SQA resulted in a marked decrease in cell viability compared to control groups. The mechanism was linked to cell cycle arrest and apoptosis.
  • Comparison with Other Compounds : When compared to structurally similar compounds (see Table 2), N-EPC-SQA showed enhanced selectivity towards CDK2 inhibition:
Compound NameStructural FeaturesBiological Activity
N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamideSimilar spirocyclic structure; different substituent on phenylPotential CDK inhibitor
N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamideFluorinated phenyl groupInvestigated for anticancer properties

Q & A

Q. How can ambiguous crystallographic data (e.g., disordered spiro atoms) be resolved?

  • Methodological Answer :
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model disorder, while PLATON validation tools check for overfitting .
  • Low-Temperature Data Collection : 100 K measurements reduce thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.